molecular formula C2H5BrO B1266047 Bromomethyl methyl ether CAS No. 13057-17-5

Bromomethyl methyl ether

Cat. No.: B1266047
CAS No.: 13057-17-5
M. Wt: 124.96 g/mol
InChI Key: JAMFGQBENKSWOF-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Bromomethyl methyl ether undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields methoxymethyl ethers .

Scientific Research Applications

Synthesis Applications

  • Organic Synthesis :
    • Bromomethyl methyl ether is utilized as an alkylating agent in the synthesis of various organic compounds. It plays a crucial role in the formation of intermediates for complex molecules, including pharmaceuticals and agrochemicals.
    • A notable application is its use in the enantiocontrolled synthesis of intermediates for macrocyclic immunosuppressants, which are critical in transplant medicine .
  • Glycosidase Inhibition :
    • Recent studies have explored its role in synthesizing hydroxymethyl-aminocyclitols, which serve as glycosidase inhibitors. These compounds have potential applications in treating diabetes by inhibiting carbohydrate metabolism .

Biological Applications

  • Anticancer Research :
    • This compound has been investigated for its cytotoxic effects against various cancer cell lines. Its ability to modify DNA through alkylation makes it a candidate for developing anticancer agents .
    • Case studies have shown promising results in inhibiting the growth of human lung adenocarcinoma and breast adenocarcinoma cells .
  • Pharmacological Studies :
    • The compound has been evaluated for its antibacterial and antifungal properties. Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, suggesting potential therapeutic applications .

Data Table: Summary of Applications

Application AreaSpecific UseReferences
Organic SynthesisIntermediate for macrocyclic immunosuppressants ,
Glycosidase InhibitionSynthesis of hydroxymethyl-aminocyclitols
Anticancer ResearchCytotoxicity against cancer cell lines ,
Antimicrobial ActivityExhibits activity against bacterial strains ,

Mechanism of Action

The mechanism of action of bromomethyl methyl ether involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications, where it facilitates the formation of new carbon-oxygen bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromomethyl methyl ether is unique due to its high reactivity and selectivity in nucleophilic substitution reactions. Its ability to form stable methoxymethyl ethers makes it particularly valuable in organic synthesis .

Biological Activity

Bromomethyl methyl ether (BrMe) is an organobromine compound with the chemical formula C₂H₅BrO. Its biological activity has been a subject of various studies, particularly in relation to its potential toxicity and carcinogenic effects. This article synthesizes findings from diverse sources, detailing the compound's biological activity, including its mechanisms of action, toxicity profiles, and relevant case studies.

This compound is classified as an irritant and lachrymator, harmful by ingestion and skin absorption, and toxic by inhalation. It is also suspected to be a carcinogen, with significant implications for occupational health. The compound's structure facilitates its reactivity, making it a potential precursor in organic synthesis but also raising concerns about its safety.

Toxicological Profile

  • Irritation : Exposure can lead to respiratory irritation and skin reactions.
  • Carcinogenicity : Studies have indicated a correlation between exposure to this compound and increased incidences of lung cancer among workers. The International Agency for Research on Cancer (IARC) has classified chloromethyl methyl ether (CMME), which may contain BrMe as an impurity, as a Group 1 carcinogen based on sufficient evidence from human studies .

Research indicates that this compound can induce unscheduled DNA synthesis in human fibroblasts, suggesting that it may act as a mutagen . Additionally, it has been shown to enhance virus-induced carcinogenesis in laboratory settings, further implicating it in oncogenic processes .

Case Studies

  • Occupational Exposure : A retrospective study involving 125 chemical workers exposed to CMME reported a marked increase in bronchogenic carcinoma cases. The study highlighted a strong dose-response relationship between exposure levels and cancer incidence .
  • Animal Studies : Inhalation studies conducted on rats and mice have demonstrated that exposure to this compound leads to significant tumor formation in the respiratory tract. Tumors observed included adenomas and squamous-cell carcinomas .

Table 1: Summary of Carcinogenic Studies

Study TypeOrganismExposure RouteFindings
EpidemiologicalHumansOccupationalIncreased lung cancer incidence
Animal StudiesRatsInhalationLung tumors observed
Animal StudiesMiceSkin applicationIncreased incidence of skin papillomas

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing bromomethyl methyl ether, and how can purity be optimized?

this compound (C₂H₅BrO) is typically synthesized via the bromination of methoxymethanol using hydrobromic acid (HBr) or via alkylation reactions involving methyl ether precursors. Key steps include:

  • Reagent selection : Use anhydrous HBr to minimize side reactions.
  • Purification : Distillation at its boiling point (87°C) under inert atmosphere to isolate the product .
  • Safety : Conduct reactions in a fume hood due to volatility and toxicity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Storage : Store in tightly sealed containers in cool (<4°C), well-ventilated areas away from ignition sources. Avoid exposure to strong acids/oxidizers .
  • PPE : Use nitrile gloves, safety goggles, and impervious lab coats. Respiratory protection is advised if ventilation is inadequate .
  • Spill management : Absorb spills with inert materials (e.g., diatomite) and decontaminate surfaces with ethanol .

Q. How can researchers characterize the physical properties of this compound experimentally?

  • Density and refractive index : Measure using a densitometer (1.531 g/cm³) and refractometer (1.456) .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds.
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., methyl protons at ~3.3 ppm, bromomethyl at ~4.5 ppm) and IR (C-O stretch at ~1100 cm⁻¹) .

Q. What are the primary hazards associated with this compound, and how can they be mitigated?

  • Acute toxicity : Classified as harmful if inhaled or ingested. Use localized exhaust ventilation and monitor air concentrations .
  • Decomposition risks : Avoid high temperatures to prevent emission of toxic fumes (e.g., HBr). Fire hazards require CO₂ or dry chemical extinguishers .

Q. How does this compound interact with common solvents, and what solvents are optimal for its reactions?

  • Solubility : Miscible with polar aprotic solvents (e.g., DMF, DMSO) but immiscible with water.
  • Reaction media : Use ethers (THF) or chlorinated solvents (CH₂Cl₂) for nucleophilic substitutions to enhance reactivity .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s reactivity in nucleophilic substitution reactions?

The bromine atom acts as a superior leaving group due to its polarizability and weak C-Br bond (≈ 276 kJ/mol). Reactivity is influenced by:

  • Steric effects : The methoxy group adjacent to the bromomethyl moiety slightly hinders SN2 pathways, favoring SN1 in polar solvents.
  • Solvent effects : Protic solvents stabilize transition states in SN1, while aprotic solvents enhance SN2 kinetics .

Q. How can this compound be utilized in polymer functionalization, such as anion exchange membranes?

  • Bromomethylation : React with aromatic polymers (e.g., polyphenylene ether) to introduce bromomethyl groups, enabling quaternization with amines for ion-exchange capacity .
  • Crosslinking : Optimize reaction time (12–24 hrs) and temperature (60–80°C) to balance substitution efficiency and polymer stability .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • GC-MS limitations : High volatility requires cryogenic trapping. Use internal standards (e.g., deuterated analogs) for quantification.
  • HPLC-MS : Reverse-phase columns (C18) with acetonitrile/water gradients improve separation of polar byproducts .

Q. How do environmental conditions (pH, temperature) influence the stability of this compound in solution?

  • Acidic/alkaline conditions : Rapid hydrolysis occurs at pH < 4 or > 10, yielding methanol and HBr.
  • Thermal degradation : Above 100°C, decomposition generates methyl formate and bromomethane. Stabilize with radical inhibitors (e.g., BHT) .

Q. What comparative advantages does this compound offer over chloromethyl analogs in synthetic chemistry?

  • Reactivity : Higher electrophilicity due to weaker C-Br bond vs. C-Cl (339 kJ/mol).
  • Functionalization efficiency : Faster reaction rates in alkylation and etherification, though with increased toxicity risks .

Properties

IUPAC Name

bromo(methoxy)methane
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InChI

InChI=1S/C2H5BrO/c1-4-2-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAMFGQBENKSWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COCBr
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H5BrO
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DSSTOX Substance ID

DTXSID6065341
Record name Methane, bromomethoxy-
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Molecular Weight

124.96 g/mol
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Physical Description

Colorless liquid with a pungent odor; [Alfa Aesar MSDS]
Record name Bromomethyl methyl ether
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CAS No.

13057-17-5
Record name Bromomethyl methyl ether
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Record name Methane, bromomethoxy-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Bromomethyl methyl ether
Bromomethyl methyl ether
Bromomethyl methyl ether

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